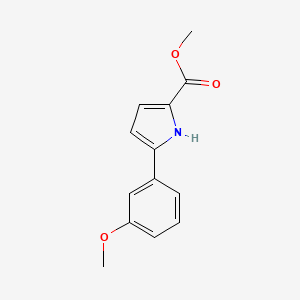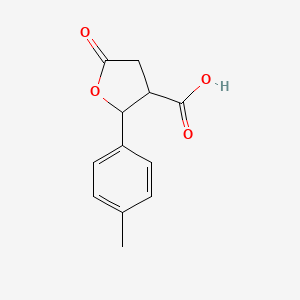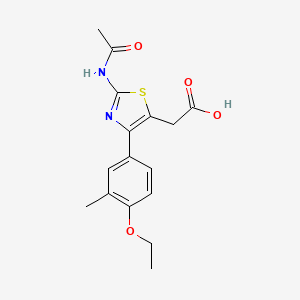![molecular formula C7H4Br2N2 B15056783 2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
2,4-Dibromo-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1H-benzo[d]imidazole: is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1H-benzo[d]imidazole typically involves the bromination of 1H-benzo[d]imidazole. One common method is the reaction of 1H-benzo[d]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromine atoms make it a versatile intermediate for various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents.
Industry: It is used in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1H-benzo[d]imidazole
- 2,4-Difluoro-1H-benzo[d]imidazole
- 2,4-Diiodo-1H-benzo[d]imidazole
Comparison
Compared to its halogenated analogs, 2,4-Dibromo-1H-benzo[d]imidazole is unique due to the specific properties imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H4Br2N2 |
|---|---|
Peso molecular |
275.93 g/mol |
Nombre IUPAC |
2,4-dibromo-1H-benzimidazole |
InChI |
InChI=1S/C7H4Br2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) |
Clave InChI |
JQHWHEOFYYOERH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N=C(N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



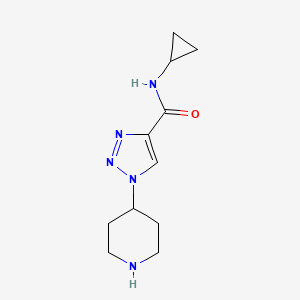
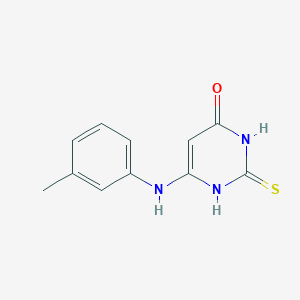
![2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)
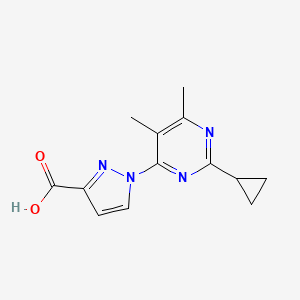

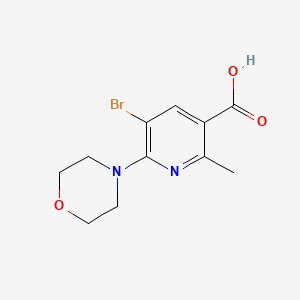
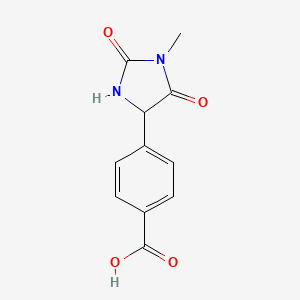
![2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056752.png)
